6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one
CAS No.:
Cat. No.: VC13701575
Molecular Formula: C6H7BrO2
Molecular Weight: 191.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7BrO2 |
|---|---|
| Molecular Weight | 191.02 g/mol |
| IUPAC Name | 6-bromo-2-oxabicyclo[2.2.1]heptan-3-one |
| Standard InChI | InChI=1S/C6H7BrO2/c7-4-1-3-2-5(4)9-6(3)8/h3-5H,1-2H2 |
| Standard InChI Key | MEORTOZYFILGLU-UHFFFAOYSA-N |
| SMILES | C1C2CC(C1OC2=O)Br |
| Canonical SMILES | C1C2CC(C1OC2=O)Br |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Architecture
The systematic name 6-bromo-2-oxabicyclo[2.2.1]heptan-3-one reflects its bicyclo[2.2.1]heptane skeleton, which incorporates an oxygen atom at position 2 and a ketone group at position 3 . The bromine atom occupies the 6-position, introducing steric and electronic effects that distinguish it from its non-halogenated analog, 2-oxabicyclo[2.2.1]heptan-3-one. The compound’s canonical SMILES representation, , and InChIKey provide unambiguous identifiers for its structure .
Crystallographic and Stereochemical Considerations
X-ray diffraction studies of analogous oxabicycloheptanones reveal a strained bicyclic framework with bridgehead substituents influencing ring puckering. The bromine atom at C6 introduces additional torsional strain, potentially enhancing reactivity in nucleophilic substitutions. Computational models predict a density of , consistent with the compact bicyclic system .
Synthesis and Reaction Pathways
Primary Synthetic Routes
The synthesis of 6-bromo-2-oxabicyclo[2.2.1]heptan-3-one typically begins with the Diels-Alder cycloaddition of furan derivatives and brominated dienophiles. For example, bromination of 2-oxabicyclo[2.2.1]heptan-3-one precursors using (NBS) under radical conditions yields the target compound. Alternative approaches involve halogenation of preformed bicyclic lactones, though regioselectivity challenges necessitate careful optimization .
Table 1: Comparative Synthesis Methods
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Diels-Alder bromination | Furan, NBS | 62 | |
| Post-cyclization halogenation | , | 45 | |
| Electrophilic substitution | , | 38 |
Mechanistic Insights
Bromination at the 6-position proceeds via a radical mechanism when using NBS, with the bicyclic framework directing selectivity due to strain-induced bond polarization. Density functional theory (DFT) calculations suggest that the transition state for bromine addition favors the exo conformation, minimizing non-bonded interactions .
Physicochemical Properties
Thermal and Spectral Characteristics
The compound exhibits a predicted boiling point of 315.5 \pm 35.0 \, ^\circ\text{C}, reflecting strong intermolecular forces from its polar carbonyl and bromine groups . Infrared spectroscopy reveals a prominent stretch at , while nuclear magnetic resonance (NMR) spectra show distinct coupling between the bridgehead protons and the bromine-bearing carbon .
Solubility and Reactivity
Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) dissolve 6-bromo-2-oxabicyclo[2.2.1]heptan-3-one effectively, whereas nonpolar solvents like hexane exhibit limited compatibility . The bromine atom facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling derivatization at the 6-position without disrupting the lactone ring.
Applications in Pharmaceutical and Materials Science
Polymer and Catalyst Design
The strained bicyclic system serves as a monomer in ring-opening polymerization, producing polymers with tailored thermal stability . Palladium-catalyzed cross-coupling reactions leveraging the C-Br bond enable the construction of conjugated materials for optoelectronic applications .
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